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Quinoline, 6-(difluoromethyl)-

Cat. No.: B15275798
M. Wt: 179.17 g/mol
InChI Key: JZXCPKHXOZNRII-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the world of heterocyclic chemistry and drug discovery. nih.govtandfonline.comorientjchem.orgnih.govbenthamdirect.comnih.govresearchgate.net Its rigid, planar structure provides an ideal foundation for the precise spatial arrangement of functional groups, allowing for specific interactions with biological macromolecules. This inherent "druggability" has led to the development of a vast library of quinoline-based compounds with a wide spectrum of biological activities. tandfonline.comorientjchem.orgnih.govbenthamdirect.comnih.govresearchgate.netbiointerfaceresearch.com

Historically, the importance of the quinoline core was cemented by the discovery of quinine, a naturally occurring quinoline alkaloid that has been a frontline antimalarial drug for centuries. researchgate.netwikipedia.org This initial success spurred extensive research into synthetic quinoline derivatives, leading to the development of a plethora of clinically significant drugs. nih.govnih.govbenthamdirect.comwikipedia.org Today, quinoline-based compounds are utilized as anticancer, antibacterial, anti-inflammatory, antiviral, and antihypertensive agents, among others. nih.govorientjchem.orgnih.govbenthamdirect.comnih.govbiointerfaceresearch.com The ability of the quinoline nucleus to be readily synthesized and functionalized through a variety of established chemical reactions further enhances its appeal to medicinal chemists. wikipedia.orguop.edu.pkiipseries.org

Role of Fluorine Substitution in Modulating Chemical and Biological Properties of Quinoline Systems

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in modern drug design. researchgate.netresearchgate.netnih.govacs.orgnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule that can profoundly influence its biological behavior. nih.gov When incorporated into the quinoline scaffold, fluorine can modulate a range of physicochemical and pharmacokinetic properties. researchgate.netresearchgate.netnih.govnih.govresearchgate.net

One of the key effects of fluorination is the alteration of a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.netnih.gov The strategic placement of fluorine atoms can enhance a drug's ability to cross cell membranes and reach its target. researchgate.netnih.gov Furthermore, the strong carbon-fluorine bond can block sites of metabolic attack, leading to increased metabolic stability and a longer duration of action. nih.govnih.gov The electron-withdrawing nature of fluorine can also influence the acidity or basicity (pKa) of nearby functional groups, which can impact a molecule's solubility and its ability to bind to its biological target. researchgate.net

Research Rationale for Focusing on Quinoline, 6-(difluoromethyl)-

The specific focus on Quinoline, 6-(difluoromethyl)- stems from the unique properties imparted by the difluoromethyl (-CHF2) group. This particular substituent offers a compelling alternative to the more commonly studied trifluoromethyl (-CF3) and monofluoromethyl (-CH2F) groups. The difluoromethyl group acts as a lipophilic hydrogen bond donor, a characteristic that can lead to enhanced binding affinity with target proteins.

The rationale for investigating this quinoline derivative is multifaceted. The quinoline core provides a well-established and biologically active framework. The difluoromethyl group at the 6-position is expected to significantly alter the electronic and steric properties of the benzene portion of the quinoline ring system. This can lead to novel biological activities or an improved profile compared to non-fluorinated or differently fluorinated analogs. Researchers are particularly interested in how this specific substitution pattern influences the compound's potential as a therapeutic agent, exploring its interactions with various biological targets.

Overview of Key Academic Research Trajectories for Quinoline, 6-(difluoromethyl)-

While specific, in-depth research exclusively on Quinoline, 6-(difluoromethyl)- is still emerging, the broader academic trajectories for fluorinated quinolines provide a clear roadmap for its investigation. Current research efforts in the field of fluorinated quinolines are largely concentrated on a few key areas:

Synthesis and Methodology Development: A significant portion of research is dedicated to developing novel and efficient synthetic methods for the introduction of fluorinated groups, including the difluoromethyl group, onto the quinoline scaffold. researchgate.netvjst.vn This includes the exploration of new reagents and catalytic systems to achieve regioselective fluorination. vjst.vnresearchgate.net

Medicinal Chemistry and Drug Discovery: A primary driver of research is the quest for new therapeutic agents. Scientists are actively synthesizing and evaluating libraries of fluorinated quinoline derivatives for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govrsc.orgnih.govrsc.org Computational studies, such as molecular docking, are often employed to predict and understand the interactions of these compounds with their biological targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of this research involves systematically modifying the structure of fluorinated quinolines and evaluating how these changes affect their biological activity. rsc.org This allows researchers to identify the key structural features responsible for a compound's potency and selectivity, guiding the design of more effective drug candidates.

The investigation of Quinoline, 6-(difluoromethyl)- fits squarely within these established research trajectories. Future studies will likely focus on its synthesis, its potential as a lead compound in various therapeutic areas, and a detailed exploration of its structure-activity relationships.

Interactive Data Table: Properties of Quinoline, 6-(difluoromethyl)-

PropertyValue
Chemical Formula C10H7F2N
IUPAC Name 6-(difluoromethyl)quinoline
Molecular Weight 179.17 g/mol
Appearance Data not readily available
Solubility Data not readily available

Note: Physical and chemical property data for this specific compound is not widely available in the public domain and would require experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2N B15275798 Quinoline, 6-(difluoromethyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

6-(difluoromethyl)quinoline

InChI

InChI=1S/C10H7F2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H

InChI Key

JZXCPKHXOZNRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Quinoline, 6 Difluoromethyl and Its Derivatives

Strategies for the Construction of the Quinoline (B57606) Core

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing reliable routes. Modern advancements have focused on improving efficiency, functional group tolerance, and reaction conditions.

Cyclization Reactions in Quinoline Synthesis

Cyclization reactions are fundamental to the formation of the quinoline core. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable. pharmaguideline.com The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.com The Friedländer synthesis offers a route to substituted quinolines by condensing an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com

More contemporary approaches often utilize cascade reactions to build complexity in a single step. For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid synthesis of polysubstituted quinolines. organic-chemistry.org Another innovative method involves a one-pot, tandem process for quinoline synthesis through a Michael addition–cyclization condensation catalyzed by a Lewis acid, followed by a desulfurization step. rsc.org

The Camps cyclization is another key reaction where an o-acylaminoacetophenone is converted into two different hydroxyquinolines using a hydroxide (B78521) ion. wikipedia.org The specific product distribution depends on the reaction conditions and the structure of the starting material. wikipedia.org

Cyclization Reaction Description Key Features
Skraup Synthesis Reaction of aniline, sulfuric acid, glycerol, and an oxidizing agent. pharmaguideline.comForms the basic quinoline structure. pharmaguideline.com
Friedländer Synthesis Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.comPrepares 2-substituted quinoline derivatives. pharmaguideline.com
Combes Synthesis Condensation of arylamines with 1,3-dicarbonyl compounds followed by acid-catalyzed cyclization. pharmaguideline.comYields quinoline derivatives.
Doebner-von Miller Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. pharmaguideline.comA versatile method for quinoline synthesis.
Camps Cyclization Transformation of an o-acylaminoacetophenone into hydroxyquinolines using hydroxide ion. wikipedia.orgProduces hydroxyquinolines, which exist predominantly in the quinolone form. wikipedia.org
Cascade Annulation Three-component reaction of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.orgCatalyst- and additive-free, rapid synthesis of multiply substituted quinolines. organic-chemistry.org
Tandem Michael Addition-Cyclization One-pot reaction involving a Lewis acid-catalyzed condensation followed by desulfurization. rsc.orgEfficient synthesis under mild conditions. rsc.org

Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed reactions have emerged as powerful tools for quinoline synthesis, offering high efficiency and broad functional group compatibility. Nickel-catalyzed reactions, for instance, can facilitate the synthesis of quinolines from α-2-aminoaryl alcohols through a sequential dehydrogenation and condensation process. organic-chemistry.org A Ni(0) catalyst can also promote the efficient coupling of aryl boronic acids with N-acyliminium precursors derived from quinoline. rsc.orgprinceton.edu

Palladium catalysis is also prominent. For example, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols yields a wide range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Furthermore, one-pot processes that combine traditional cross-coupling reactions with C-H functionalization using a single palladium precatalyst have been developed, where the quinoline substrate itself can act as a ligand. nih.gov

Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a broad range of quinoline derivatives. organic-chemistry.org

Metal Catalyst Reactants Key Features
Nickel α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.orgSustainable synthesis via sequential dehydrogenation and condensation. organic-chemistry.org
Nickel(0) Aryl boronic acids and N-acyliminium precursors from quinoline. rsc.orgprinceton.eduEfficient C-C bond formation under mild conditions. rsc.org
Palladium o-Iodo-anilines and propargyl alcohols. organic-chemistry.orgProduces a broad range of 2,4-disubstituted quinolines. organic-chemistry.org
Cobalt(III) Anilines and alkynes. organic-chemistry.orgDirect synthesis via C-H activation/cyclization. organic-chemistry.org

Radical Cascade Cyclization Protocols

Radical reactions offer unique pathways for the construction of complex molecular architectures. Oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with α-keto acids or aldehydes provide a convenient and highly efficient route to carbonyl-containing quinoline-2,4(1H,3H)-diones. nih.govacs.org This method demonstrates wide substrate scope and good functional group tolerance. acs.org

A similar radical addition/cyclization cascade of o-cyanoarylacrylamides with magnesium nitrate (B79036) hexahydrate has been developed to synthesize nitro-containing quinoline-2,4(1H,3H)-diones. thieme-connect.comthieme-connect.com These radical cyclizations are typically initiated by the addition of a radical to a C=C double bond, followed by an intramolecular addition of the resulting carbon radical to a nitrile group. thieme-connect.com

Introduction of the Difluoromethyl Moiety

The incorporation of a difluoromethyl (CF2H) group onto a molecule can be achieved through various fluorination strategies. These methods can be broadly categorized into the functionalization of a pre-existing methyl group or the direct introduction of the CF2H unit.

Heterobenzylic Difluorination Techniques

Direct C(sp³)–H heterobenzylic fluorination presents a powerful strategy for the late-stage functionalization of drug candidates. One notable method employs N-fluorobenzenesulfonimide (NFSI) to achieve both mono- and difluorination of alkyl heterocycles. rsc.orgrsc.org This process is believed to proceed through the transient sulfonylation of the heterocycle by NFSI, which activates the benzylic position towards fluorination. rsc.org By adjusting the equivalents of the reagent and the reaction temperature, selective mono- or difluorination can often be achieved. rsc.org

This approach is complementary to radical-based methods, which may favor different positions on the quinoline ring. rsc.org It has also been extended to include heterobenzylic trifluoromethylthiolation and radiofluorination. rsc.org A related polar pathway for heterobenzylic C–H chlorination has also been developed, which involves catalytic activation with trifluoromethanesulfonyl chloride to promote the formation of enamine tautomers that react with electrophilic chlorinating agents. nih.gov

Electrophilic Difluoromethylation of Carbon Nucleophiles

Electrophilic difluoromethylating reagents are designed to transfer a "CF2H+" equivalent to a nucleophilic center. A notable example is S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has been shown to effectively difluoromethylate various nucleophiles. acs.org However, its reactivity with carbon nucleophiles can be limited. acs.org

More recently, a new electrophilic (phenylsulfonyl)difluoromethylating reagent has been developed that allows for the C-H electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes under mild, transition-metal-free conditions. rsc.org This reagent has proven versatile for creating C(sp²)-CF₂SO₂Ph bonds. rsc.org The (phenylsulfonyl)difluoromethyl group is particularly useful as it can be subsequently transformed into difluoromethyl (CF₂H), difluoromethylene (–CF₂–), or difluoromethylidene (=CF₂) functionalities. epa.gov

Conversely, nucleophilic difluoromethylation strategies have also been explored. For instance, the phosphonium (B103445) salt [Ph₃P(+)CF₂H]Br⁻ has been identified as an efficient nucleophilic difluoromethylation reagent for carbonyl compounds. nih.gov Additionally, the reactivity of difluoromethyl sulfoximines can be tuned from electrophilic to nucleophilic, enabling the stereoselective nucleophilic difluoromethylation of aryl ketones. acs.org

Visible-Light-Induced Fluoroalkylation Methodologies

Visible-light-induced photocatalysis has emerged as a powerful and sustainable strategy for C-H functionalization, offering mild reaction conditions for otherwise challenging transformations. researchgate.netnih.gov This approach avoids the need for pre-functionalized substrates and often utilizes green oxidants like molecular oxygen. researchgate.net

Recent advancements have focused on the direct C-H difluoromethylation of heterocycles using photoredox catalysis. researchgate.net Organic dyes, such as Rose Bengal, have been employed as photocatalysts to trigger the formation of difluoromethyl radicals from sources like sodium difluoromethanesulfinate (CF₂HSO₂Na) under visible light irradiation. researchgate.net This method allows for the direct installation of the CF₂H group onto heteroaromatic compounds. researchgate.net

Another innovative approach involves the use of synergistic dual-active-centered covalent organic frameworks (COFs) as photocatalytic materials. acs.orgnih.govbham.ac.uk These COFs are designed with distinct electron-donating (e.g., anthracene) and electron-accepting (e.g., benzothiadiazole) units within their framework. acs.orgnih.gov This design facilitates efficient charge separation of photogenerated electrons and holes, which are crucial for generating difluoromethyl radicals and reducing oxygen, respectively. bham.ac.ukacs.org This system has demonstrated high yields and excellent functional group tolerance in the difluoromethylation of various heterocycles under mild conditions, using visible light and air as the oxidant. nih.govacs.org For instance, the photocatalytic difluoromethylation of 1-methylquinoxalin-2(1H)-one using a dual-active-center COF (V-COF-AN-BT) resulted in a 91% yield, significantly higher than the 21% yield obtained with an unsubstituted COF. bham.ac.ukacs.org

While many examples focus on heterocycles like quinoxalinones, the principles are applicable to the quinoline core. researchgate.netrsc.orgresearchgate.net Catalyst-free methods for the trifluoroalkylation of quinolines under visible light have also been reported, suggesting the potential for similar catalyst-free difluoromethylation strategies. acs.orgnih.gov

Regioselective Functionalization and Derivatization

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge due to the presence of multiple C-H bonds with similar reactivities. nih.govnih.gov The development of methods to selectively substitute specific positions is crucial for creating structurally defined derivatives for various applications. nih.gov

The functionalization of the six-membered carbocyclic ring of quinoline, particularly at the 6-position, is less straightforward than substitutions on the pyridine (B92270) ring. nih.gov Direct C-H activation methods often favor positions C2, C4, or C8, the latter typically requiring a directing group. nih.govacs.org

Strategies to achieve substitution at the 6-position generally rely on classical electrophilic aromatic substitution reactions. The electronic properties of the quinoline ring system direct electrophiles to the C5 and C8 positions; however, the presence of activating or deactivating groups can alter this selectivity. For direct fluorination, electrophilic fluorinating agents have been used, but this often results in a mixture of isomers, including 5-fluoro-, 6-fluoro-, and 8-fluoroquinolines. researchgate.net To achieve selective 6-position functionalization, one would typically start with a pre-functionalized quinoline, such as 6-aminoquinoline (B144246) or 6-hydroxyquinoline, and then perform transformations on that functional group. Alternatively, building the quinoline ring from a pre-substituted aniline (e.g., a Friedländer or Combes synthesis) is a common strategy to ensure substitution at a specific position on the benzene (B151609) ring. researchgate.netnih.gov

Significant research has been dedicated to the regioselective introduction of substituents at various other positions on the quinoline nucleus. nih.gov

C2 and C4-Positions: These positions are electronically deficient and susceptible to nucleophilic attack or radical substitution (Minisci-type reactions). vjst.vn Methods for the direct difluoromethylation of the C2 and C4 positions have been documented. vjst.vn Recent studies have also shown the synthesis of 2,4-bis(fluoroalkyl)-substituted quinolines using Fluoroalkyl Amino Reagents (FARs). researchgate.net

C3-Position: The C3 position is generally less reactive and its functionalization is more challenging. oaji.net However, novel methods are emerging for direct C-H difluoromethylation at the C3 position, which was previously an elusive transformation. vjst.vnvjol.info.vn Gold-catalyzed C3-H functionalization of quinoline N-oxides with nucleophiles has also been demonstrated. researchgate.net

C5 and C8-Positions: The C5 and C8 positions can be functionalized through electrophilic substitution. nih.gov Furthermore, transition-metal-catalyzed C-H activation using a directing group on the nitrogen atom (often as an N-oxide) can selectively functionalize the C8 position. acs.orgresearchgate.net Rhodium and iridium catalytic systems have been developed for the direct iodination and amidation at the C8-position of quinoline N-oxides. acs.org

The combination of different regioselective functionalization techniques, such as magnesiation followed by reaction with electrophiles, allows for the sequential introduction of various groups at different positions of the quinoline core. acs.org

Optimization of Synthetic Reaction Conditions and Yields

The efficiency and yield of synthetic methods for producing 6-(difluoromethyl)quinoline are highly dependent on the optimization of various reaction parameters.

In visible-light-induced photocatalytic difluoromethylation, key variables include the choice of photocatalyst, the difluoromethyl radical source, solvent, and base. researchgate.net For the aryldifluoromethylation of acrylamides, which proceeds via a related radical mechanism, a systematic optimization was performed. researchgate.net The choice of photosensitizer, such as PC I, and the amount of base, like lithium hydroxide (LiOH), were critical to achieving good yields. researchgate.net

A study on the direct C-H difluoromethylation of heterocycles using dual-active-center COFs as photocatalysts provides a clear example of reaction optimization. nih.govbham.ac.uk

Table 1: Optimization of Photocatalytic C-H Difluoromethylation Conditions

Entry Photocatalyst Oxidant Solvent Yield (%)
1 V-COF-1 O₂ DMSO 21
2 V-COF-AN O₂ DMSO 65
3 V-COF-BT O₂ DMSO 53
4 V-COF-AN-BT O₂ DMSO 91
5 V-COF-AN-BT N₂ DMSO <5
6 V-COF-AN-BT O₂ DMA 85
7 V-COF-AN-BT O₂ DMF 82

Optimization was performed using 1-methylquinoxalin-2(1H)-one as a model substrate. Data synthesized from a study by Li et al. (2024). nih.govbham.ac.uk

The data clearly indicates that the dual-active-center covalent organic framework (V-COF-AN-BT) is significantly more effective than its single-center counterparts (V-COF-AN and V-COF-BT) or the unsubstituted framework (V-COF-1). nih.govbham.ac.uk The reaction requires an oxygen atmosphere, confirming its role as the oxidant. bham.ac.uk While dimethyl sulfoxide (B87167) (DMSO) provided the highest yield, other polar aprotic solvents like dimethylacetamide (DMA) and dimethylformamide (DMF) also gave good results. bham.ac.uk Similar optimization principles would be applied to the synthesis of 6-(difluoromethyl)quinoline, tuning the photocatalyst, solvent, and reaction atmosphere to maximize the regioselectivity and yield.

Chemical Reactivity and Transformation Studies of Quinoline, 6 Difluoromethyl

Reactions Involving the Quinoline (B57606) Heterocyclic Ring

The quinoline ring system is an electron-deficient heterocycle, a characteristic that dictates its reactivity towards both electrophiles and nucleophiles. rsc.org The presence of the electron-withdrawing 6-(difluoromethyl) group is expected to further modulate this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the unsubstituted quinoline ring typically occurs on the electron-richer benzene (B151609) ring, preferentially at the C5 and C8 positions. quimicaorganica.org The pyridine (B92270) ring is deactivated due to the electron-withdrawing nature of the nitrogen atom, which can be further enhanced by protonation under acidic reaction conditions. acs.org The 6-(difluoromethyl) group, being strongly electron-withdrawing due to the inductive effect of the fluorine atoms, is expected to further deactivate the entire quinoline ring system towards electrophilic attack. This deactivation will be most pronounced on the benzene ring where the substituent is located. Consequently, electrophilic substitution on 6-(difluoromethyl)quinoline would likely require harsh reaction conditions. The directing effect of the 6-CF₂H group would favor substitution at positions meta to it, namely C5 and C7. However, the inherent preference for C5 and C8 substitution in quinolines might lead to complex product mixtures. While direct fluorination of quinoline derivatives often proceeds non-selectively, specific substitution patterns can be achieved with certain reagents and substrates. For instance, the direct fluorination of 6-methoxyquinoline (B18371) occurs at the 5-position. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially when a good leaving group is present. quimicaorganica.org The electron-withdrawing 6-(difluoromethyl) group is anticipated to enhance the electrophilicity of the quinoline ring, thereby facilitating SₙAr reactions. While direct nucleophilic substitution of hydrogen is rare, recent advances have enabled the direct C-H functionalization of quinolines. For example, methods for the direct difluoromethylation at the C2, C3, and C4 positions of the quinoline ring have been developed. oaji.netvjst.vn A novel method for direct C-3 difluoromethylation of the quinoline ring has been reported, highlighting the possibility of functionalizing otherwise less reactive positions. oaji.netvjst.vn Furthermore, an electron-transfer-enabled concerted nucleophilic fluorination strategy has been successfully applied for the C4-selective fluorination of quinolines. acs.org These studies suggest that 6-(difluoromethyl)quinoline could be a viable substrate for such transformations, with the 6-CF₂H group potentially influencing the reaction efficiency and regioselectivity.

Recent research has also challenged the traditional two-step addition-elimination mechanism for SₙAr reactions, providing evidence for concerted mechanisms in certain cases.

Transformations of Peripheral Functional Groups

The reactivity of other functional groups attached to the 6-(difluoromethyl)quinoline scaffold would be influenced by the electronic properties of the core structure. For instance, the reactivity of an amino or hydroxyl group on the ring would be modulated by the combined electron-withdrawing effects of the quinoline nitrogen and the 6-CF₂H group. While specific studies on the transformation of other peripheral functional groups on Quinoline, 6-(difluoromethyl)- are not widely documented, research on other substituted quinolines provides valuable insights. For example, quinoline-amide derivatives have been synthesized through acid-amine cross-coupling reactions, demonstrating the feasibility of modifying functional groups on the quinoline core. [16 from initial search]

Reactivity of the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; its C-H and C-F bonds can participate in a range of chemical transformations.

Hydrogen Atom Transfer Reactions

The C-H bond of the difluoromethyl group is activated towards hydrogen atom transfer (HAT) reactions, a process that involves the homolytic cleavage of the C-H bond to generate a difluoromethyl radical (Ar-CF₂•). rsc.org This radical-mediated strategy allows for the functionalization of this otherwise inert position under mild conditions. nih.gov The generation of such radicals can be initiated by various means, including photoredox catalysis. youtube.com While direct HAT from 6-(difluoromethyl)quinoline has not been specifically reported, the principles of C-H activation suggest its feasibility. youtube.comyoutube.com For example, the use of quinuclidine (B89598) as a HAT mediator in conjunction with a photoredox catalyst has proven to be a general method for site-selective radical formation. mdpi.com The resulting Ar-CF₂• radical is a key intermediate that can be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

Potential for Further Fluorination or Defluorination

Defluorination: The C-F bonds of the difluoromethyl group are strong, making their cleavage challenging. However, recent advances have demonstrated that selective activation of a single C-F bond in a difluoromethylene group is possible. nih.govnih.gov This can be achieved through the cooperation of a low-valent transition metal and a fluorophilic cation, leading to the catalytic, enantioselective replacement of one fluorine atom. nih.govnih.gov This "desymmetrization" of the difluoromethylene group opens up pathways to monofluorinated tertiary stereogenic centers. nih.govnih.gov Another strategy for the defluorination of trifluoromethylarenes to difluoromethylarenes involves a base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped by a nucleophile. researchgate.netresearchgate.net This suggests that under certain conditions, the difluoromethyl group could undergo elimination to form a reactive intermediate.

Further Fluorination: The conversion of a difluoromethyl group to a trifluoromethyl group (Ar-CF₂H → Ar-CF₃) represents a significant synthetic challenge due to the increasing strength of the C-F bonds with higher degrees of fluorination. Direct fluorination of the C-H bond in a difluoromethylarene is not a commonly reported transformation. However, indirect methods have been developed. For instance, a general method for the synthesis of ¹⁸F-difluoromethylarenes from aryl halides has been reported, which proceeds through an α-bromo-α-fluoro-acetophenone intermediate that undergoes halogen-exchange with [¹⁸F]fluoride. nih.gov While this method builds the difluoromethyl group rather than adding to it, it highlights the synthetic strategies employed to manipulate fluorine content at a benzylic position. The direct conversion of Ar-CF₂H to Ar-CF₃ remains an area of active research.

Mechanistic Investigations of Key Chemical Transformations

The transformations of 6-(difluoromethyl)quinoline are governed by a variety of reaction mechanisms.

Nucleophilic Aromatic Substitution: As discussed, SₙAr reactions on the quinoline ring can proceed through a classical two-step addition-elimination mechanism involving a Meisenheimer complex. However, computational and kinetic isotope effect studies have provided evidence for concerted SₙAr mechanisms, particularly for reactions involving good leaving groups or less stabilized anionic intermediates. [3 from initial search] For 6-(difluoromethyl)quinoline, the electron-withdrawing substituent would stabilize the negative charge in a potential Meisenheimer intermediate, making the stepwise pathway plausible, though a concerted mechanism cannot be ruled out depending on the specific nucleophile and leaving group.

C-H Bond Activation/HAT: The functionalization of the difluoromethyl group via HAT likely proceeds through a radical chain mechanism or a photoredox catalytic cycle. nih.govyoutube.com In a photoredox scenario, an excited-state photocatalyst would initiate the formation of a radical abstractor, which then selectively abstracts a hydrogen atom from the CF₂H group. mdpi.com The resulting Ar-CF₂• radical then engages with a trapping agent, and the photocatalyst is regenerated to complete the catalytic cycle.

C-F Bond Activation: The mechanism for the catalytic, enantioselective activation of a C-F bond in a difluoromethylene group involves the oxidative addition of the C-F bond to a low-valent transition metal center (e.g., Pd(0) or Ir(I)). nih.govnih.gov This step is often facilitated by a fluorophilic species, such as a Lewis acidic cation, which coordinates to the fluorine atom and assists in its departure. The resulting organometallic intermediate can then undergo reductive elimination with a nucleophile to form the C-Nu bond and regenerate the active catalyst. nih.govnih.gov

Data Tables

Table 1: Examples of Direct Difluoromethylation of the Quinoline Ring

EntrySubstrateReagent/ConditionsProduct(s)Yield (%)Reference
1Quinoline(CF₃SO₂)₂O, (NH₄)₂S₂O₈, H₂O/DCM2-(Difluoromethyl)quinoline, 4-(Difluoromethyl)quinoline45 (total) oaji.netvjst.vn
2QuinolinePd(OAc)₂, Xantphos, CsF, Me₂Si(CF₂H)₂3-(Difluoromethyl)quinolineNMR Yield oaji.net
3Oxazino Pyridine derived from Quinoline1. CSA; 2. (CF₂H-COO)₂, HClpara-Difluoromethylated quinolineLess efficient nih.gov

Note: The table presents data for the difluoromethylation of the parent quinoline ring, as specific data for 6-(difluoromethyl)quinoline as a substrate in these reactions is not available in the cited literature. These examples serve to illustrate the reactivity of the quinoline core towards difluoromethylation.

Comprehensive Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For Quinoline (B57606), 6-(difluoromethyl)-, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is utilized to provide a complete structural picture.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of quinoline derivatives, the chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic. uncw.edu The self-associative properties of the quinoline ring system, driven by dipole-dipole and π-π stacking interactions, can lead to concentration-dependent chemical shift changes in ¹H NMR studies. uncw.edu

For the parent quinoline molecule, characteristic signals are observed in the aromatic region of the spectrum. chemicalbook.com The introduction of a difluoromethyl group at the 6-position of the quinoline ring system significantly influences the electronic environment of the surrounding protons, leading to predictable changes in their chemical shifts. Theoretical calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach at the HF/6-31++G(d,p) level of theory, can be used to predict these shifts and aid in the assignment of the experimental spectrum.

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in Quinoline, 6-(difluoromethyl)- gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. chemicalbook.comresearchgate.net The carbon atom of the difluoromethyl group is readily identifiable by its characteristic triplet splitting pattern, a result of coupling to the two adjacent fluorine atoms.

The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the electron-withdrawing nature of the difluoromethyl substituent. researchgate.net Computational methods are frequently employed to calculate theoretical ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. These calculations can accurately predict the shifts for the various carbon atoms within the quinoline framework.

Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethyl Group Characterization

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For Quinoline, 6-(difluoromethyl)-, the ¹⁹F NMR spectrum provides direct evidence for the presence and nature of the difluoromethyl group. ucsb.edu The difluoromethyl group typically appears as a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton.

The chemical shift of the fluorine atoms is highly dependent on their electronic environment. ucsb.edu In a study of related difluoromethylated compounds, the ¹⁹F NMR signal for a CHF₂ group appeared as a doublet with a specific coupling constant. rsc.org The application of computational methods, such as GIAO-NMR calculations, has proven to be a powerful tool in the structural identification of polyfluorinated heteroaromatic compounds and in aiding the assignment of NMR resonances. worktribe.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, MS provides a precise molecular formula. researchgate.netnih.gov

For Quinoline, 6-(difluoromethyl)-, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the difluoromethyl group to the quinoline core. researchgate.net Techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly used to generate the molecular ions for analysis. ljmu.ac.uk

X-ray Crystallography for Solid-State Structure Determination

For Quinoline, 6-(difluoromethyl)-, obtaining a single crystal of suitable quality would allow for its complete structural elucidation by X-ray diffraction analysis. This technique would confirm the planar structure of the quinoline ring system and the precise geometry of the difluoromethyl substituent. The resulting crystal structure would provide unambiguous evidence for the connectivity and stereochemistry of the molecule. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the molecular structure and bonding of Quinoline, 6-(difluoromethyl)-.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. researchgate.net Specific functional groups exhibit characteristic absorption bands, which can be used for identification. nih.gov For quinoline derivatives, characteristic bands corresponding to the aromatic ring stretching and bending vibrations are observed. dergipark.org.tr The presence of the difluoromethyl group would also give rise to specific C-F stretching and bending vibrations in the IR and Raman spectra. nih.gov

Electronic Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. illinois.edu Quinoline and its derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system. figshare.comresearchgate.net The introduction of a difluoromethyl group can cause a shift in the absorption maxima, providing further evidence for its presence and influence on the electronic structure of the quinoline core. dntb.gov.ua

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental or computational Infrared (IR) spectroscopic data for Quinoline, 6-(difluoromethyl)- is currently available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental or computational Ultraviolet-Visible (UV-Vis) spectroscopic data for Quinoline, 6-(difluoromethyl)- is currently available in the reviewed literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinoline (B57606) derivatives, these methods provide a detailed picture of their electronic landscape and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov It is a widely used approach for determining various molecular properties, including kinetic and thermodynamic stability, molecular interactions, and optical and electronic characteristics. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G'(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry, ensuring that the calculated structure corresponds to a local energy minimum. nih.govmdpi.comnih.gov

The optimized geometry provides crucial information about bond lengths and angles. For instance, in related quinoline structures, the bond length of C4-C5 has been noted to be larger due to the delocalization of electron density from the adjacent quinoline ring. arabjchem.org Such calculations have been shown to produce geometric parameters that are in close agreement with experimental data. researchgate.net The structural analysis of quinoline derivatives often reveals that weak intermolecular interactions, such as C-H···O and π–π stacking, can influence the crystal packing arrangement. mdpi.com

Table 1: Representative Applications of DFT in Quinoline Derivative Studies

Study FocusDFT Functional/Basis SetKey Findings
Geometry OptimizationB3LYP/6–31G'(d,p)Provides optimized molecular structures corresponding to local energy minima. nih.gov
Electronic StructureB3LYP/6-311++G(d,p)Elucidates bond lengths, angles, and the influence of substituents on molecular geometry. mdpi.comnih.gov
Intermolecular InteractionsDFT CalculationsIdentifies weak interactions like C-H···O and π–π stacking that affect crystal packing. mdpi.com

This table is for illustrative purposes and synthesizes general findings from multiple sources.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.govrsc.org This method is particularly valuable for understanding the optical properties of compounds like quinoline derivatives. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate UV-Vis spectra, providing insights into molecular transitions. nih.govwinona.edu

For accurate predictions, especially for molecules in solution, it is often necessary to include solvent effects in the calculations. nih.gov Implicit solvent models, such as the polarizable continuum model (PCM), are commonly used for this purpose. winona.edunih.gov The choice of functional, such as CAM-B3LYP, PBE0, and LC-BLYP, can also influence the accuracy of the predicted spectra when compared to experimental data. winona.edu Studies on various dye molecules have shown that including solvent effects can significantly reduce the error in predicted excitation energies. nih.gov

Table 2: TD-DFT Applications for Spectroscopic Prediction of Quinoline Derivatives

ApplicationComputational MethodKey Insights
UV-Vis Spectra SimulationTD-DFT with various functionals (e.g., B3LYP, CAM-B3LYP)Predicts electronic absorption spectra and identifies key molecular transitions. nih.govwinona.edu
Solvent EffectsTD-DFT with implicit solvent models (e.g., C-PCM)Improves the accuracy of predicted excitation energies in solution. winona.edunih.gov
Stokes Shift AnalysisTD-DFT CalculationsHelps in understanding the difference between absorption and emission maxima, a key photophysical property. rsc.org

This table is for illustrative purposes and synthesizes general findings from multiple sources.

Molecular Orbital Analysis

Molecular orbital analysis provides a framework for understanding the distribution of electrons within a molecule and predicting its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

In quinoline derivatives, the distribution of electron density in the HOMO and LUMO can vary depending on the substituents. For some derivatives, the charge density of the HOMO is concentrated on the quinoline ring and amide groups, while for others, it is spread across the quinoline ring and an attached aryl ring. nih.gov In the LUMO, the charge density is often primarily located on the quinoline ring itself. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity of the molecule. scirp.org

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity and stability of molecules. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and less stable. scirp.org

FMO analysis is instrumental in understanding various chemical phenomena, including the outcomes of pericyclic reactions and the nature of chemical bonding. wikipedia.org The concept of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) has been introduced to refine predictions by considering the specific molecular orbitals that are most involved in a particular reaction, which may not always be the HOMO. sapub.org

Table 3: Key Parameters from FMO Analysis of Quinoline Derivatives

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. scirp.orgRelates to the molecule's ability to donate electrons (nucleophilicity). youtube.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. scirp.orgRelates to the molecule's ability to accept electrons (electrophilicity). youtube.com
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO. nih.govIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govscirp.org

This table is for illustrative purposes and synthesizes general findings from multiple sources.

Molecular Dynamics Simulations and Binding Affinity Predictions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable insights into the dynamic behavior of a ligand when it interacts with a biological target, such as a protein. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand-protein complex, observe conformational changes, and identify key interactions like hydrogen bonds. nih.govacs.org

The binding affinity, which quantifies the strength of the interaction between a ligand and its target, can be predicted using molecular docking and further refined with MD simulations. nih.govuobaghdad.edu.iq Docking studies can predict the preferred orientation of a ligand within a protein's binding site and provide an initial estimate of the binding energy. nih.govuobaghdad.edu.iq For quinoline derivatives, these computational techniques have been used to screen for potential inhibitors of various enzymes and to understand the structural basis for their activity. nih.govnih.govnih.gov For example, studies on fluorine-based quinolines have shown good docking energies and stability in complexes with certain viral proteins. nih.gov

Molecular Docking Studies of Macromolecular Interactions (In Silico)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. For quinoline derivatives, molecular docking studies have been extensively used to elucidate their potential as inhibitors for a variety of enzymes and receptors.

Studies on fluorinated quinoline derivatives have shown promising results in terms of binding affinity and target specificity. For instance, a computational analysis of a quinoline derivative featuring a trifluoromethyl group demonstrated a high binding affinity for Bruton's tyrosine kinase (BTK), a key target in immunology. acs.org This particular derivative, 5-((E)-2-(quinoline-3-yl)vinyl)-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine, achieved a notable docking score of -9.62 kcal/mol. acs.org The analysis revealed that its binding was stabilized by interactions with key residues in the BTK active site, including CYS481, LEU408, and GLU488. acs.org The inclusion of the trifluoromethyl group was noted to enhance molecular lipophilicity, which can improve membrane permeability and bioavailability. acs.org

Other research has focused on the interaction of quinoline scaffolds with different targets. In studies aimed at developing inhibitors for HIV non-nucleoside reverse transcriptase (NNRTIs), quinoline derivatives have shown strong binding interactions within the enzyme's active site (PDB ID: 4I2P). nih.govtubitak.gov.tr One derivative exhibited a docking score as high as -10.675, surpassing standard drugs used for comparison. tubitak.gov.tr The interactions were predominantly hydrophobic, involving amino acid residues such as TYR 188, PHE 227, and TRP 229. nih.gov

Furthermore, in the context of SARS-CoV-2, fluorine-based quinoline compounds were investigated as potential inhibitors for proteins crucial to the virus's assembly and activation. nih.gov A compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, was found to bind effectively to both the Spike-ACE2 complex and the human serine protease TMPRSS2, with binding energies around -8 kcal/mol. nih.gov The stability of these docked complexes was further supported by molecular dynamics (MD) simulations, which indicated that the quinoline analogues were stable when bound to electronegative pockets of the target proteins. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Quinoline Derivative Class/ExampleProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
5-((E)-2-(quinoline-3-yl)vinyl)-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amineBruton's Tyrosine Kinase (BTK)-9.62CYS481, LEU408, GLU488 acs.org
Pyrimidine (B1678525) containing quinoline derivativeHIV Reverse Transcriptase (4I2P)-10.675Not specified tubitak.gov.tr
Dihydropyrazole containing quinoline derivativeHIV Reverse Transcriptase (4I2P)-9.34TYR 188, TRP 229 nih.gov
3-[3-(Trifluoromethyl)phenyl]quinolineSpike-ACE2 Complex & TMPRSS2~ -8.0Not specified nih.gov
Thiopyrano[2,3-b]quinoline derivativeAnticancer Peptide CB1a (2IGR)-6.1PHE A-15, ILE A-8, ILE A-18, LYS A-7 nih.gov

Electrostatic Potential (ESP) Surface Analysis

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing crucial insights into its reactivity. The ESP surface helps identify electron-rich regions (negative potential, typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored in shades of blue), which are prone to nucleophilic attack.

For the quinoline ring system, the ESP surface generally shows a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interactions. arabjchem.org The rest of the aromatic carbocyclic rings typically display a mix of neutral (green) to slightly negative (yellow) potential, characteristic of aromatic systems.

This modulation of the electronic landscape is critical for molecular recognition, as the ESP plays a key role in the non-covalent interactions, such as hydrogen bonds and halogen bonds, that stabilize a ligand within a protein's binding pocket.

Table 2: Predicted Electrostatic Potential Characteristics of Quinoline, 6-(difluoromethyl)-

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Quinoline Nitrogen AtomNegative (Red)Site for electrophilic attack and hydrogen bond acceptance. arabjchem.org
Fluorine Atoms (-CHF2)Strongly Negative (Deep Red)Potential sites for hydrogen bond acceptance.
Hydrogen Atom (-CHF2)Positive (Blue)Potential site for hydrogen bond donation.
Benzene (B151609) Ring (C5, C7, C8)Less Negative / Neutral (Yellow/Green)Electron density is withdrawn by the -CHF2 group, increasing susceptibility to nucleophilic attack.

Analysis of Quantum Chemical Descriptors and Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for quantifying the reactivity and stability of molecules through a set of parameters known as quantum chemical descriptors. nih.govnih.gov These descriptors are derived from the electronic structure of the molecule, primarily the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's ability to donate electrons (I = -E_HOMO), while the LUMO energy relates to its ability to accept electrons (A = -E_LUMO). arabjchem.org The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small gap suggests the molecule is more polarizable and reactive (a "soft" molecule). nih.gov

Other important descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). arabjchem.org Chemical hardness measures the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of different derivatives and for understanding their interaction mechanisms at an electronic level.

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Associated with the capacity to donate an electron. arabjchem.org
LUMO Energy (ELUMO)-Associated with the ability to accept an electron. arabjchem.org
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Ionization Potential (I)-EHOMOThe energy required to remove an electron. arabjchem.org
Electron Affinity (A)-ELUMOThe energy released when an electron is added. arabjchem.org
Chemical Hardness (η)(I - A) / 2Measures resistance to deformation of electron cloud; "hard" molecules have a large energy gap. rsc.org
Chemical Softness (S)1 / (2η)Reciprocal of hardness; "soft" molecules are more reactive. rsc.org
Electrophilicity Index (ω)μ2 / (2η) where μ = (EHOMO + ELUMO)/2Measures the propensity of a species to accept electrons. arabjchem.orgrsc.org

Investigations into Biological Interactions and Mechanistic Insights in Vitro / in Silico

Enzyme Inhibition and Modulation Studies (In Vitro)

The quinoline (B57606) nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively studied for their ability to inhibit a wide range of enzymes.

No specific in vitro studies on the monoamine oxidase (MAO) inhibitory activity of 6-(difluoromethyl)quinoline were identified in the reviewed literature. However, the broader class of quinoline derivatives has been investigated for this property. MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative diseases and depression. google.com

A series of novel quinoline-sulfonamides were synthesized and evaluated as dual inhibitors of both MAOs and cholinesterases. google.com These studies highlight that the quinoline structure can serve as a basis for developing MAO inhibitors, which are crucial for managing levels of neurotransmitters like dopamine, serotonin, and noradrenaline. google.com The breakdown of these amines by MAO can produce reactive oxygen species (ROS), contributing to neuronal cell death. google.com For instance, natural flavonoids have been studied as competitive inhibitors of human MAO-A and MAO-B, with some showing potency in the micromolar range.

Specific data on the butyrylcholinesterase (BChE) inhibitory potential of 6-(difluoromethyl)quinoline is not available in the current scientific literature. However, various other quinoline alkaloids and their derivatives have been assessed for their activity against BChE, an enzyme that plays a role in cholinergic function and is a therapeutic target in Alzheimer's disease.

Studies on quinoline alkaloids from plants of the genus Peganum have shown that these compounds can inhibit both acetylcholinesterase (AChE) and BChE. For example, the quinoline alkaloid vasicine (B45323) was identified as a potent BChE inhibitor. Research has demonstrated that synthetic quinolinoids can effectively inhibit BChE, with some FDA-approved antimalarial quinolinoids showing over 80% inhibition of BChE activity at a concentration of 300 μM. The inhibitory activity of these compounds is often evaluated using the Ellman method, a spectrophotometric technique.

Interactive Table: BChE Inhibition by Select Quinoline Alkaloids

Compound IC₅₀ for BChE (μM) Source
Vasicine 2.60 ± 1.47
Nigellastrine II 8.27 ± 1.46
Nigellastrine I 15.24 ± 5.25
Quinidine >80% inhibition at 300µM

There are no specific studies detailing the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) by 6-(difluoromethyl)quinoline. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for cancer and autoimmune diseases.

Nevertheless, the quinoline scaffold is a known feature in potent DHODH inhibitors. Research has identified various quinoline derivatives that show significant inhibitory activity against human DHODH (hDHODH). Structure-activity relationship (SAR) analyses of these derivatives have indicated that specific substitutions on the quinoline ring, such as a carboxyl group at one position and a bromine atom at another, can be beneficial for potency. For example, compound A9, a quinoline derivative, was found to be a highly potent hDHODH inhibitor with an IC₅₀ value of 9.7 nM. The binding of such inhibitors to the enzyme has been confirmed through methods like thermal shift assays, surface plasmon resonance (SPR), and X-ray crystallography.

Interactive Table: hDHODH Inhibition by Select Quinoline and Related Inhibitors

Compound IC₅₀ (nM) Assay Type Source
Compound A9 (quinoline derivative) 9.7 Enzyme Assay
Compound 3 195 Fluorescence-based
Compound 5c 421 Fluorescence-based
Leflunomide (standard) 600 Fluorescence-based

Direct evidence for kinase inhibition by 6-(difluoromethyl)quinoline is absent from the reviewed literature. However, the quinoline core is integral to many kinase inhibitors, including those targeting the c-Met and phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer.

The activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), can trigger the PI3K pathway, impacting cell viability and motility in cancers like small cell lung cancer. The development of dual inhibitors that target multiple kinases is a modern therapeutic strategy. For instance, a bivalent agent was designed by linking scaffolds of a PI3K inhibitor (ZSTK474) and a MEK inhibitor (RO5126766), demonstrating potent in vitro inhibition of both PI3K (IC₅₀ = 172 nM) and MEK1 (IC₅₀ = 473 nM). While not a quinoline itself, this illustrates the strategy of targeting these pathways. Other research has focused on synthesizing novel derivatives that inhibit the mTOR/PI3K/AKT pathway, demonstrating antitumor effects both in vitro and in vivo.

No studies were found that specifically investigate the inhibitory effect of 6-(difluoromethyl)quinoline on reverse transcriptase (RT). The HIV-1 RT is a crucial enzyme for viral replication, and its inhibition is a cornerstone of antiretroviral therapy.

Research has been conducted on quinolinonyl diketo acid (DKA) derivatives as inhibitors of HIV-1 enzymes. These compounds have been evaluated for their ability to inhibit both the integrase (IN) and the ribonuclease H (RNase H) functions of RT. While some quinolinonyl derivatives showed potent inhibition of HIV-1 integrase, their activity against RNase H was generally negligible, with only a few compounds active at concentrations above 10 μM. The design of these molecules often involves a hydrophobic moiety linked to a core that can chelate two metal cations, which is crucial for enzymatic activity.

Antimicrobial Activity Research (In Vitro)

Specific data on the in vitro antimicrobial activity of 6-(difluoromethyl)quinoline could not be located. However, the quinoline framework is the foundation of the quinolone class of antibiotics, which are widely used synthetic antimicrobial agents. Their mechanism of action involves targeting bacterial gyrase and topoisomerase IV, leading to DNA damage and bacterial cell death.

Modifications to the quinoline structure, particularly at the C-7 position, have been shown to yield compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, BMS-284756, a des-fluoro(6) quinolone that lacks a fluorine at the 6-position, has demonstrated a broad spectrum of activity, inhibiting 96% of 420 tested isolates at concentrations of ≤2 μg/ml. Other research has reported on quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA, MRSE, and VRE, with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as 1.5 μg/mL.

Interactive Table: In Vitro Antimicrobial Activity of Select Quinolone/Quinoline Derivatives

Derivative Type / Compound Target Organism(s) Activity (MIC) Source
BMS-284756 Aerobic & Anaerobic Isolates ≤2 μg/ml for 96% of isolates
BMS-284756 Pasteurella spp. ≤0.015 μg/ml
Compound 6 (quinoline derivative) MRSA 1.5 μg/mL
Compound 7 (quinoline derivative) MRSA 1.5 μg/mL
Compound 7 (quinoline derivative) VRE 1.5 μg/mL

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

There is no specific data in the reviewed scientific literature detailing the in vitro antibacterial efficacy of "Quinoline, 6-(difluoromethyl)-" against bacterial strains such as Staphylococcus aureus or Escherichia coli.

Research on related compounds, such as 6-fluoroquinolones and 6,8-difluoroquinolones, has shown that modifications to the quinolone core, including at the C-6 position, are critical for antibacterial activity. nih.gov These compounds typically exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. nih.gov However, without specific studies on the 6-(difluoromethyl) derivative, its potential antibacterial spectrum and potency remain uncharacterized.

Antiparasitic Activity Research (In Vitro)

Efficacy against Plasmodium falciparum

No dedicated in vitro studies on the efficacy of "Quinoline, 6-(difluoromethyl)-" against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have been identified in the public domain.

The quinoline core is foundational to many antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govmdpi.com Research into fluorinated quinolines has shown that the presence and position of trifluoromethyl (-CF3) groups can significantly influence anti-plasmodial activity. nih.gov For example, derivatives with trifluoromethyl groups at the 2 and/or 8 positions have been synthesized and tested, showing varying levels of activity against chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net However, this body of research does not extend to the specific 6-(difluoromethyl)- derivative.

Molecular Target Identification and Mechanism of Action Studies (In Vitro / In Silico)

Ligand-Protein Binding Affinity Research

There are no published in vitro or in silico studies that specifically identify molecular targets or analyze the ligand-protein binding affinity for "Quinoline, 6-(difluoromethyl)-".

Molecular docking and binding affinity studies are commonly used to predict the interaction between a ligand and a protein's active site, providing insight into potential mechanisms of action. Such studies have been performed for a wide array of quinoline derivatives against various biological targets, including those for cancer (STK10), HIV (reverse transcriptase), and malaria (falcipain-2). nih.govnih.govrsc.org These computational models are highly structure-specific, and the results for other quinoline analogues cannot be extrapolated to predict the binding behavior or targets of "Quinoline, 6-(difluoromethyl)-". Without dedicated research, its molecular targets and binding characteristics remain speculative.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring are critical for their biological activity. nih.govnih.gov

The introduction of a difluoromethyl (CHF₂) group at the 6-position of the quinoline nucleus is anticipated to have a profound impact on its biological activity. The CHF₂ group is a lipophilic, hydrogen bond donor, and a bioisostere of a hydroxyl or thiol group, yet it possesses a unique electronic signature due to the high electronegativity of the fluorine atoms. This can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

In broader studies of fluorinated pharmaceuticals, the replacement of a methyl or methoxy (B1213986) group with a difluoromethyl group has often led to enhanced metabolic stability and improved pharmacokinetic profiles. acs.org The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the compound's half-life. Furthermore, the electron-withdrawing nature of the CHF₂ group can influence the pKa of the quinoline nitrogen, which may affect its interaction with target proteins. While direct evidence for 6-(difluoromethyl)quinoline is limited, studies on trifluoromethyl-substituted quinolines have shown potent biological activities, suggesting that the presence of fluorine-containing groups is a valuable strategy in the design of novel quinoline-based therapeutic agents. nih.gov

The substitution pattern on the quinoline ring is a key determinant of biological activity. The 6-position is a common site for modification in the development of quinoline-based drugs. For example, in the context of anticancer agents, substituents at the 6-position have been shown to influence the potency and selectivity of kinase inhibitors. nih.gov A variety of substituents at this position have been tolerated in c-Met inhibitors based on the cabozantinib (B823) scaffold. nih.gov

The table below summarizes the general impact of substitutions on the quinoline scaffold based on findings from related compounds.

Compound Class Substitution Position Observed Effect on Biological Activity
Quinoline-based c-Met inhibitors6-positionA wide range of substituents are tolerated, influencing binding affinity. nih.gov
Antiparasitic quinolines6-positionModifications at this position can modulate antiparasitic activity. nih.gov
Antiviral quinoline analogues6-positionThe nature of the substituent is critical for binding to the viral target. nih.gov
Anticancer quinolines6-positionSubstitution can impact antiproliferative activity against various cancer cell lines. nih.gov

It is important to reiterate that while these SAR insights from related quinoline derivatives are informative, the specific biological profile of "Quinoline, 6-(difluoromethyl)-" can only be definitively determined through direct experimental evaluation.

Applications in Chemical Research and Development

Utilization as a Building Block in Complex Molecule Synthesis

Quinoline (B57606) and its functionalized analogues serve as versatile building blocks for the construction of more complex molecular architectures, including natural products and pharmaceuticals. numberanalytics.comcore.ac.uk The reactivity of the quinoline ring system allows for various chemical transformations. numberanalytics.com Specifically, the presence of the difluoromethyl group at the 6-position of the quinoline nucleus offers a unique handle for synthetic chemists. This group can influence the electronic properties of the ring, thereby directing further functionalization.

The synthesis of complex molecules often involves multi-step sequences. For instance, the construction of fused tetracyclic quinoline derivatives has been achieved through various synthetic strategies, highlighting the adaptability of the quinoline core. nih.gov While specific examples detailing the use of 6-(difluoromethyl)quinoline as a starting material in the total synthesis of complex natural products are not prevalent in the reviewed literature, its potential as a key intermediate is evident. The difluoromethyl group, known for its ability to act as a lipophilic hydrogen bond donor, can be a crucial feature in designing molecules with specific binding properties. The synthesis of various substituted quinolines, such as those with piperazinyl groups or those formed through visible light-induced tandem radical cyclization, demonstrates the broad synthetic utility of the quinoline scaffold. core.ac.ukrsc.org

Design of Scaffolds for Medicinal Chemistry Research

The quinoline scaffold is a well-established "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The difluoromethyl group is a valuable substituent in drug design, often enhancing metabolic stability and binding affinity. Consequently, 6-(difluoromethyl)quinoline serves as a crucial scaffold for the development of novel therapeutic agents.

Derivatives of 6-(difluoromethyl)quinoline have been investigated for their potential as inhibitors of various enzymes implicated in disease. For example, quinoline derivatives have been designed as inhibitors of kinases, proteases, and topoisomerase 1. researchgate.netnih.govnih.gov The introduction of the difluoromethyl group can fine-tune the inhibitory activity and pharmacokinetic profile of these molecules. acs.org

The following table summarizes the design of various quinoline-based scaffolds and their targeted applications in medicinal chemistry:

Quinoline Scaffold Application Target Rationale for Quinoline Use Key Findings
Anticancer AgentsTopoisomerase 1, c-Met, PI3K/AkT/mTOR pathway, EGFR TKThe quinoline core provides a versatile platform for designing inhibitors that can interact with the active sites of these key cancer-related proteins. nih.govnih.govnih.govQuinoline derivatives have shown potent inhibitory activity and have entered clinical trials. nih.govnih.gov
Antimicrobial AgentsBacterial enzymes, DNA gyraseThe planar quinoline ring can intercalate with bacterial DNA or bind to essential enzymes, disrupting microbial growth. researchgate.netHalogenated quinolines have demonstrated efficacy against bacterial biofilms.
Antimalarial AgentsPlasmodium falciparum enzymesThe quinoline scaffold is a core component of many established antimalarial drugs. core.ac.ukHybrid quinoline molecules have been designed to overcome drug resistance. core.ac.uk
Neuroprotective AgentsMonoamine oxidase (MAO)Quinoline derivatives can inhibit MAO-B activity, offering potential protection against oxidative stress in neuronal cells. Research indicates potential neuroprotective effects for certain quinoline compounds.

Development as Fluorescent Probes for Biological Research (In Vitro)

Quinoline derivatives are known to exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes. beilstein-archives.orgnih.govresearchgate.net These probes are valuable tools for in vitro biological research, enabling the visualization and detection of various analytes and biological processes. nih.govnih.gov The introduction of a difluoromethyl group can modulate the fluorescence properties of the quinoline core, such as the emission wavelength and quantum yield. beilstein-archives.orgnih.gov

The design of quinoline-based fluorescent probes often involves the incorporation of specific recognition moieties that can selectively interact with the target analyte. This interaction then triggers a change in the fluorescence signal, allowing for detection. For instance, quinoline-based probes have been developed for the detection of metal ions like Cu²⁺ and Zn²⁺, as well as for monitoring nitric oxide. nih.govbohrium.combohrium.com

The following table outlines the characteristics of some quinoline-based fluorescent probes:

Probe Target Fluorescence Change Detection Limit Key Features
Copper Ions (Cu²⁺)Fluorescence enhancement and bathochromic shift. nih.gov1.03 µM nih.govProvides a colorimetric approach for distinguishing between cuprous and cupric ions. nih.gov
Nitric Oxide (NO)Bimodal sensing (UV-visible and fluorescence). bohrium.comNot specifiedFormation of a triazole derivative upon reaction with NO leads to a detectable signal. bohrium.com
pHTunable photophysical properties. nih.govNot specifiedThe quinoline scaffold can be functionalized to create pH-sensitive probes for live-cell imaging. nih.gov

Role in Material Science Research (e.g., Optoelectronics)

The unique electronic and photophysical properties of quinoline derivatives also make them attractive candidates for applications in material science, particularly in the field of optoelectronics. beilstein-archives.orgnih.gov The quinoline scaffold can be incorporated into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic materials. numberanalytics.comnih.gov The difluoromethyl group, with its electron-withdrawing nature, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the quinoline system, thereby tuning its optoelectronic properties.

Research has shown that quinoline derivatives can be used as building blocks for conjugated polymers and metal-organic frameworks (MOFs). numberanalytics.com These materials have potential applications in various technologies, including light-emitting devices and sensors. The ability to functionalize the quinoline ring allows for the precise tuning of the material's properties to suit specific applications. numberanalytics.com For example, the synthesis of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines has been explored for their fluorescence properties, which are relevant to the development of new optical materials. mdpi.com Furthermore, visible-light-mediated energy transfer catalysis has been used for the dearomative cycloaddition of quinolines, opening up new avenues for creating complex, three-dimensional structures from this aromatic scaffold for potential material science applications. acs.org

Advanced Analytical Methodologies for Research on Quinoline, 6 Difluoromethyl

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation and analysis of compounds within a mixture. For a molecule like Quinoline (B57606), 6-(difluoromethyl)-, both liquid and gas chromatography are indispensable tools in a research setting.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of quinoline derivatives due to its high resolution and applicability to a wide range of compounds. lew.rosielc.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For Quinoline, 6-(difluoromethyl)-, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this method, the stationary phase is nonpolar (e.g., C18 or C8 silica (B1680970) gel), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. lew.ro The difluoromethyl group at the 6-position increases the molecule's hydrophobicity compared to unsubstituted quinoline, leading to stronger retention on a nonpolar stationary phase.

The development of a suitable HPLC method would involve optimizing several parameters to achieve good separation and peak shape. lew.rosielc.com This includes testing various mobile phase compositions and columns. lew.ro Detection is commonly performed using a UV detector, as the quinoline ring system is a strong chromophore. researchgate.net For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). sielc.comnih.gov

Table 1: Representative HPLC Parameters for Analysis of Quinoline Derivatives This table presents typical starting conditions for method development, based on analyses of similar compounds. lew.rosielc.comresearchgate.net

ParameterTypical Setting
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) lew.ro
Mobile Phase Acetonitrile and Water or Phosphate Buffer (pH 3) lew.ro
Gradient Isocratic or Gradient elution (e.g., 50:50 v/v) lew.ro
Flow Rate 1.0 - 1.5 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Injection Volume 5 - 20 µL
Column Temp. Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov Quinoline, 6-(difluoromethyl)- is expected to have sufficient volatility for GC analysis. The sample is first vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, providing both identification and quantification. researchgate.netmadison-proceedings.com

A typical GC-MS method would involve ultrasonic extraction of the compound from a sample matrix using a solvent like toluene. researchgate.netmadison-proceedings.com The extract is then injected into the GC-MS system. The mass spectrum of quinoline itself shows a prominent molecular ion peak (m/z 129) and characteristic fragment ions (e.g., m/z 102). madison-proceedings.com For Quinoline, 6-(difluoromethyl)-, the mass spectrum would be expected to show a molecular ion corresponding to its specific molecular weight, with a fragmentation pattern influenced by the difluoromethyl group.

Table 2: Representative GC-MS Parameters for Analysis of Quinoline Derivatives This table outlines typical conditions for the GC-MS analysis of quinoline compounds. researchgate.netmadison-proceedings.com

ParameterTypical Setting
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Inlet Temp. 250 - 280 °C
Oven Program Start at 100°C, ramp to 260°C madison-proceedings.com
MS Interface Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Scan Range m/z 45-500 nih.gov

Spectroscopic Quantification in Research Samples

Spectroscopic techniques are vital for the structural elucidation and quantification of newly synthesized compounds like Quinoline, 6-(difluoromethyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination.

¹H-NMR would reveal the number and environment of protons, with characteristic shifts for the aromatic protons on the quinoline core and a distinctive signal for the proton of the difluoromethyl group (-CHF₂), which would appear as a triplet due to coupling with the two fluorine atoms.

¹³C-NMR provides information on the carbon skeleton. The carbon of the difluoromethyl group would show a characteristic shift and a triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

¹⁹F-NMR is particularly crucial for fluorinated compounds. It would show a signal for the difluoromethyl group, which would appear as a doublet due to coupling with the single proton. vjst.vnoaji.net

Infrared (IR) spectroscopy can be used to identify functional groups. The spectrum of Quinoline, 6-(difluoromethyl)- would exhibit characteristic C-H stretching vibrations of the aromatic ring, C=C and C=N stretching vibrations within the quinoline system, and C-F stretching vibrations associated with the difluoromethyl group. tees.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for quantification and for studying the electronic properties of the molecule. The quinoline scaffold has a distinct UV absorption profile. researchgate.net The introduction of the difluoromethyl group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline. Once an absorption maximum (λ_max) is determined, a calibration curve can be constructed using standards of known concentration to quantify the compound in research samples according to the Beer-Lambert law.

Challenges and Future Directions in Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history, featuring classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. However, these traditional methods often require harsh conditions, high temperatures, and the use of hazardous reagents, running counter to the modern principles of green chemistry. nih.gov Contemporary research emphasizes the development of sustainable protocols using eco-friendly catalysts, milder reaction conditions, and one-pot procedures to improve efficiency and reduce waste. organic-chemistry.orgacs.org

A primary challenge in synthesizing 6-(difluoromethyl)quinoline lies in the efficient and regioselective introduction of the CF2H group. Future research should focus on integrating modern, sustainable synthetic methodologies with effective difluoromethylation strategies.

Key future research avenues include:

Late-Stage C-H Difluoromethylation: A highly attractive strategy involves the direct difluoromethylation of a pre-synthesized quinoline core at the C-6 position. Research could explore photoredox or electrochemical methods using radical difluoromethylation reagents. These techniques often operate under mild conditions and offer high functional group tolerance.

Green Annulation Strategies: An alternative approach involves building the quinoline ring from precursors already containing the difluoromethyl group, such as 4-(difluoromethyl)aniline (B1424316). Future work could adapt classic annulation reactions to be more sustainable, for example, by using recyclable solid acid catalysts or developing one-pot, multi-component reactions that assemble the quinoline core in a single, efficient operation. acs.org Recent advances in nickel-catalyzed dehydrogenative coupling reactions also present a promising, eco-friendly route for quinoline synthesis. organic-chemistry.org

Difluorocarbene Chemistry: Methods exploiting the reactivity of in-situ generated difluorocarbene offer another pathway. Research could focus on developing a de novo synthesis of the 6-(difluoromethyl)quinoline skeleton from simpler starting materials via difluorocarbene insertion and subsequent cyclization reactions. researchgate.net

Table 1: Proposed Sustainable Synthetic Strategies for 6-(Difluoromethyl)quinoline
StrategyDescriptionPotential AdvantagesKey Research Challenge
Late-Stage C-H FunctionalizationDirect introduction of a CF2H group onto a quinoline scaffold using photocatalysis or electrochemistry.Atom economy, step efficiency, mild conditions.Achieving high regioselectivity for the C-6 position.
Sustainable AnnulationOne-pot synthesis from 4-(difluoromethyl)aniline and a three-carbon synthon using a recyclable catalyst (e.g., p-TSA, Montmorillonite K10 clay). acs.orgReduced waste, catalyst recyclability, operational simplicity.Optimizing reaction conditions for high yields with the electron-withdrawing CF2H group.
Nickel-Catalyzed Dehydrogenative CouplingCoupling of a 2-amino-benzyl alcohol derivative with a ketone, both appropriately substituted, using an inexpensive nickel catalyst. organic-chemistry.orgUse of abundant metal catalyst, generation of H2 as the only byproduct.Synthesis of the required difluoromethyl-substituted precursors.

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of 6-(difluoromethyl)quinoline is dictated by the interplay between the quinoline nucleus and the C-6 difluoromethyl substituent. The quinoline ring itself is a weak base due to the lone pair of electrons on the nitrogen atom and can undergo electrophilic aromatic substitution on the benzene (B151609) ring, with the C-5 and C-8 positions being the most activated. ecorfan.org The pyridine (B92270) ring is electron-deficient and susceptible to nucleophilic attack. ecorfan.org The difluoromethyl group is strongly electron-withdrawing and can influence the regioselectivity of these reactions.

Future research should aim to uncover novel transformations that leverage the unique electronic properties of this compound.

Advanced C-H Functionalization: While C-6 is occupied, other positions on the quinoline ring (e.g., C-2, C-3, C-4, C-8) remain available for functionalization. Future work could explore transition-metal-catalyzed C-H activation to install new substituents, creating a library of complex derivatives from a common intermediate.

Reactivity of the Difluoromethyl Group: The CF2H group is not merely a passive substituent. It can be deprotonated under strong basic conditions to form a nucleophilic α,α-difluorobenzyl anion (ArCF2-), which can then react with various electrophiles. acs.org Exploring this reactivity could enable the synthesis of novel compounds where the CF2 moiety acts as a linker.

Dearomative Cycloadditions: The electron-deficient nature of the pyridine ring, enhanced by the C-6 substituent, makes it a potential candidate for dearomative cycloaddition reactions. Research into energy-transfer-catalyzed [2+2] or [4+2] cycloadditions could provide rapid access to complex, three-dimensional, sp3-rich scaffolds from this flat aromatic starting material, a highly sought-after transformation in modern drug discovery. acs.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules, complementing experimental findings. nih.govresearchgate.net For quinoline derivatives, DFT has been successfully used to calculate optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP) surfaces, and other quantum-molecular descriptors that correlate with chemical stability and reactivity. arabjchem.orgresearchgate.net

For 6-(difluoromethyl)quinoline, advanced computational modeling offers a path to a deeper mechanistic understanding before extensive laboratory work is undertaken.

Mechanistic Elucidation: DFT calculations can be employed to model the reaction pathways and transition states for the novel synthetic routes proposed in section 9.1. This can help rationalize observed regioselectivity and optimize reaction conditions.

Reactivity Prediction: Analysis of the MEP and calculation of Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of the undiscovered reactivity described in section 9.2.

Spectroscopic Correlation: Theoretical calculations of vibrational frequencies (IR) and NMR chemical shifts can be benchmarked against experimental data to confirm the structure of newly synthesized compounds with high confidence. researchgate.netnih.gov

Table 2: Proposed Computational Studies for 6-(Difluoromethyl)quinoline
Computational MethodParameter to be StudiedPotential Insight
Density Functional Theory (DFT)Transition state energy calculationsUnderstanding reaction mechanisms and energy barriers for novel synthetic routes.
DFT / Time-Dependent DFT (TD-DFT)Frontier Molecular Orbitals (HOMO/LUMO), Energy GapAssessment of kinetic stability, electronic properties, and potential for use in photocatalysis. nih.gov
DFTMolecular Electrostatic Potential (MEP), Fukui FunctionsPrediction of regioselectivity in electrophilic/nucleophilic reactions. arabjchem.org
DFTNatural Bond Orbital (NBO) AnalysisInvestigation of hyper-conjugative interactions and intramolecular charge transfer. researchgate.net

Identification of Novel Biological Targets (In Vitro / In Silico)

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs with activities ranging from anticancer and antimalarial to antiviral and antibacterial. nih.govnih.govnih.gov The CF2H group enhances drug-like properties, making 6-(difluoromethyl)quinoline a compelling candidate for biological screening. Future research should employ a dual approach, combining computational predictions with experimental validation.

In Silico Screening: The first step in identifying biological targets is often computational. Molecular docking studies can be used to screen 6-(difluoromethyl)quinoline against extensive libraries of protein targets. Based on the known activities of other quinolines, promising target classes include protein kinases (e.g., BTK, which is crucial in B-cell malignancies), viral enzymes (e.g., proteases and polymerases from viruses like SARS-CoV-2), and enzymes from microbial pathogens (e.g., InhA from Mycobacterium tuberculosis). nih.govnih.govacs.org

In Vitro Biological Assays: Following promising in silico results, the synthesized compound should be evaluated in relevant in vitro assays. This could include:

Anticancer Screening: Testing against a panel of human cancer cell lines (e.g., breast, lung, colon).

Antimicrobial Testing: Determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (Candida albicans). researchgate.net

Antitubercular Assays: Evaluating activity against Mycobacterium tuberculosis H37Rv, including drug-resistant strains. nih.gov

Kinase Inhibition Assays: Performing enzymatic assays to quantify the inhibition of specific kinases identified through docking.

Expanding Applications in Emerging Chemical and Biological Fields

Beyond its potential in traditional medicinal chemistry, the unique electronic and structural features of 6-(difluoromethyl)quinoline position it as a candidate for applications in emerging scientific fields.

Functional Materials and Coordination Chemistry: Quinoline derivatives are excellent ligands for transition metals, forming complexes with diverse applications in catalysis and materials science. ckthakurcollege.net Future work could explore the coordination of 6-(difluoromethyl)quinoline with metals like ruthenium, copper, or iridium. The resulting complexes could be investigated for their photophysical properties (e.g., as novel phosphorescent emitters for OLEDs) or as catalysts for organic transformations.

Photocatalysis: Aromatic compounds, including heterocycles, are increasingly being used as photocatalysts or as substrates in visible-light-mediated reactions. acs.org The specific electronic properties imparted by the difluoromethyl group could make 6-(difluoromethyl)quinoline a valuable substrate or even a novel photosensitizer for initiating radical reactions or cycloadditions. acs.org

Chemical Biology Probes: The presence of fluorine provides a powerful analytical handle. The compound could be developed as a ¹⁹F NMR probe to study biological systems. Due to the sensitivity of ¹⁹F NMR and the absence of a background signal in biological samples, such a probe could be used to monitor binding events with target proteins or to map its distribution within cells, providing invaluable mechanistic insights non-invasively.

Q & A

Q. What are the most effective synthetic routes for introducing a difluoromethyl group at the C-6 position of quinoline?

The direct C-H difluoromethylation of quinoline scaffolds is achieved via transition-metal-catalyzed or reagent-mediated methods. For example:

  • Fujiwara’s reagent (Cu-mediated) enables regioselective difluoromethylation at C-6 using sodium difluoromethanesulfinate .
  • Tung et al. demonstrated that difluoroacetic acid in the presence of AgNO₃ and K₂S₂O₈ selectively functionalizes heteroaromatic compounds at electron-rich positions .
  • Microwave-assisted synthesis using KF·2H₂O under solvent-free conditions improves reaction efficiency for fluorinated quinolines .
    Key considerations : Optimize catalyst loading, solvent polarity, and reaction time to minimize byproducts. Monitor regioselectivity via LC-MS or ¹⁹F NMR .

Q. How can researchers confirm the structural integrity of 6-(difluoromethyl)quinoline derivatives?

Use a combination of analytical techniques:

  • ¹H/¹⁹F NMR : Identify coupling patterns (e.g., CF₂H splitting into doublets of triplets) and verify substitution positions .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially when steric effects distort NMR signals .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula accuracy, particularly for isotopes like ³⁵Cl/³⁷Cl or ¹⁹F .
    Example : For 6-(difluoromethyl)-8-fluoroquinoline, ¹⁹F NMR shows two distinct signals at δ -110 ppm (CF₂H) and δ -95 ppm (C-8 F) .

Q. What in vitro assays are suitable for evaluating the biological activity of 6-(difluoromethyl)quinoline derivatives?

Focus on target-specific assays based on prior structure-activity relationship (SAR)

  • Antimicrobial activity : Broth microdilution assays against protozoan parasites (e.g., Plasmodium falciparum) or bacteria, with IC₅₀ determination .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, comparing inhibitory potency (Ki) to non-fluorinated analogs .
  • Cellular uptake : Measure intracellular concentrations using LC-MS to assess the impact of the difluoromethyl group on membrane permeability .
    Note : Include positive controls (e.g., chloroquine for antimalarial studies) and validate assays with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic stability of 6-(difluoromethyl)quinoline derivatives?

Contradictions often arise from variations in assay conditions or metabolic systems. Mitigate this by:

  • Comparative microsomal studies : Use liver microsomes from multiple species (human, rat) to identify species-specific metabolism .
  • Isotopic labeling : Incorporate ¹⁸O or deuterium at labile positions (e.g., CF₂H) to track metabolic pathways via mass spectrometry .
  • Computational modeling : Predict metabolic soft spots using software like MetaSite, focusing on cytochrome P450 binding affinities .
    Case study : Fluorine’s electron-withdrawing effect stabilizes adjacent C-F bonds but may increase susceptibility to hydrolysis at ester or amide groups .

Q. What strategies optimize reaction yields in large-scale synthesis of 6-(difluoromethyl)quinoline?

Key factors include:

  • Catalyst recycling : Immobilize Cu or Ag catalysts on silica to reduce metal leaching and costs .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener processes .
  • Flow chemistry : Continuous-flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., halogenation) .
    Data-driven optimization : Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratio .

Q. How does the difluoromethyl group influence the pharmacokinetic profile of quinoline-based compounds?

The CF₂H group enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to CH₃, improving blood-brain barrier penetration .
  • Metabolic resistance : The strong C-F bond reduces oxidative dealkylation, prolonging half-life .
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with amino acid residues (e.g., backbone amides in kinases) .
    Validation : Compare plasma clearance rates and volume of distribution (Vd) between CF₂H and CH₃ analogs in rodent models .

Q. What computational tools predict the regioselectivity of difluoromethylation in polyfunctionalized quinolines?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Machine learning : Train models on reaction databases (Reaxys, SciFinder) to predict yields based on substituent electronic parameters .
  • Molecular dynamics : Simulate transition states for Ag- or Cu-mediated reactions to rationalize regioselectivity .
    Example : DFT studies show C-6 is more electrophilic than C-8 in 8-fluoroquinoline due to resonance effects from the adjacent fluorine .

Q. How should researchers address discrepancies in reported biological activities of 6-(difluoromethyl)quinoline analogs?

Discrepancies may stem from assay variability or impurity profiles. Solutions include:

  • Reproducibility checks : Re-test compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Impurity profiling : Use HPLC-UV/ELSD to quantify byproducts (e.g., dehalogenated derivatives) that may skew activity data .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .

Q. What safety protocols are critical when handling 6-(difluoromethyl)quinoline intermediates?

  • Ventilation : Use fume hoods for reactions releasing HF or volatile fluorocarbons .
  • Waste disposal : Segregate fluorinated waste and neutralize with Ca(OH)₂ before incineration .
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders .
    Emergency response : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic byproducts .

Methodological Resources

  • Synthesis : Fujiwara (2012) , Tung (2017) , Kiselyov (2004) .
  • SAR Analysis : Müller (2007) , Purser (2008) .
  • Safety : BIOFOUNT (2020) , Thermo Scientific (2025) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.